molecular formula C9H15NO2 B13918683 Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate

Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate

Cat. No.: B13918683
M. Wt: 169.22 g/mol
InChI Key: HFQYLMMYIGSJBU-VXNVDRBHSA-N
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Description

Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate is a bicyclic compound featuring a fused cyclopentane-pyrrolidine scaffold with a methyl ester substituent at the 3A position. Its structure includes a hexahydrocyclopenta[c]pyrrole core, where the "c" notation indicates the specific fusion of the cyclopentane and pyrrolidine rings.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl (3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)5-10-6-9/h7,10H,2-6H2,1H3/t7-,9-/m1/s1

InChI Key

HFQYLMMYIGSJBU-VXNVDRBHSA-N

Isomeric SMILES

COC(=O)[C@@]12CCC[C@@H]1CNC2

Canonical SMILES

COC(=O)C12CCCC1CNC2

Origin of Product

United States

Preparation Methods

Improved Process via Cyclization and Functional Group Transformations (Patent-Based Method)

One of the most detailed and industrially relevant preparation methods is described in a 2018 patent, which outlines an improved process for hexahydrocyclopenta[c]pyrrol-5(1H)-one and related intermediates, which are closely related to the target compound methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate.

Key Steps:

  • Step (a): Reaction of benzyl amine with alkylating agents in dry solvent to form activated dienes such as dimethyl 4,4'-(benzylazanediyl)(2E,2'E)-bis(but-2-enoate).
  • Step (b): Intramolecular reductive cyclization using magnesium in methanol to yield dimethyl 2,2'-((3R,4S)-1-benzylpyrrolidine-3,4-diyl)diacetate.
  • Step (c): Debenzylation via Pd/C catalyzed hydrogenation with protecting groups to obtain tert-butoxycarbonyl-protected intermediates.
  • Step (d): Hydrolysis of dimethyl esters using sodium hydroxide in methanol/water to yield the corresponding diacetic acid derivatives.
  • Step (e): Cyclization and dehydration steps involving acetic anhydride and sodium acetate at elevated temperatures (around 135 °C) to form the bicyclic pyrrole core with the ketone functionality.
  • Step (f): Final conversion to methyl ester derivatives through esterification or transesterification reactions.

Example Synthesis Data:

Step Reagents/Conditions Yield (%) Notes
a Benzyl amine + alkylating agents, dry solvent Not specified Formation of activated dienes
b Mg/MeOH, intramolecular reductive cyclization Not specified Formation of pyrrolidine diacetate
c Pd/C hydrogenation, protecting agent Not specified Debenzylation and protection
d NaOH in MeOH/H2O, 18 h, 25 °C 80 Hydrolysis to diacetic acid
e Acetic anhydride, sodium acetate, 135 °C Not specified Cyclization to bicyclic ketone
f Esterification to methyl ester Not specified Final methyl ester formation

This method emphasizes careful control of reaction conditions and use of protecting groups to achieve high purity and yield of the bicyclic pyrrole carboxylate.

Organocatalytic Enantioselective Cycloaddition

A more recent and innovative approach involves organocatalytic enantioselective [6 + 2] cycloaddition reactions catalyzed by BINOL-phosphoric acid derivatives. This method allows the direct formation of substituted pyrrolizine frameworks, which are structurally related to the cyclopenta[c]pyrrole system.

Highlights:

  • One-step cycloaddition of 1H-pyrrole-2-carbinols with aryl acetaldehydes.
  • High enantioselectivity and diastereoselectivity achieved.
  • Potential for post-modification to introduce carboxylate groups.
  • Demonstrated scalability with good yields (e.g., 66% yield on a larger scale).

This method provides a stereoselective synthetic route that could be adapted for this compound analogues, especially when chiral purity is desired.

Cycloaddition and Nucleophilic Cyclization Approaches

Another synthetic strategy involves a [3 + 2] cycloaddition of unsaturated vicinal dicarboxylic acid derivatives with in situ generated azomethine ylides, followed by nucleophilic cyclization to form the pyrrolidine ring fused to cyclopentane.

Key Features:

  • Multi-step synthesis (3–5 steps) with overall yields ranging from 10% to 72%.
  • Use of nucleophilic cyclization to annelate additional heteroaliphatic rings.
  • Structural characterization by X-ray diffraction confirms ring fusion and stereochemistry.
  • Provides a versatile platform for synthesizing related bicyclic pyrrole derivatives.

This approach is valuable for generating diverse analogues with potential for further functionalization, including methyl esterification at the carboxylate position.

Alternative Routes via Imide Reduction and Cyclization

Older methods include reduction of imide precursors with lithium aluminum hydride followed by protection and cyclization steps to form hexahydrocyclopenta[c]pyrrole derivatives.

Process Summary:

  • Preparation of trans-1,2-di-carbomethoxy-4-methylenecyclopentane diester.
  • Hydrolysis to diacid followed by conversion to anhydride using acetic anhydride.
  • Reduction of imide intermediates and subsequent cyclization to form the bicyclic pyrrole.
  • Final esterification to methyl ester derivative.

Though less commonly used today, these methods provide foundational synthetic knowledge and can be adapted for specific functional group modifications.

Summary Table of Preparation Methods

Methodology Key Reactions Yield Range Notable Features Reference
Improved Cyclization & Hydrolysis Alkylation, reductive cyclization, Pd/C hydrogenation, hydrolysis, cyclization Up to 80% (hydrolysis) Industrially scalable, protecting group strategy
Organocatalytic Enantioselective Cycloaddition BINOL-phosphoric acid catalysis, [6+2] cycloaddition ~66% (scale-up) High stereoselectivity, one-step process
[3+2] Cycloaddition & Nucleophilic Cyclization Azomethine ylide cycloaddition, nucleophilic ring closure 10–72% overall Versatile, multi-step, X-ray characterized
Imide Reduction & Cyclization Imide reduction, anhydride formation, cyclization Variable Classical approach, foundational chemistry

Research Findings and Analytical Data

  • NMR Spectroscopy: Characteristic proton NMR signals include singlets for methyl ester protons (~3.7 ppm) and multiplets for the bicyclic ring protons, confirming the cis configuration.
  • Mass Spectrometry: ESI-MS typically shows molecular ion peaks consistent with the methyl ester derivative (e.g., m/z 288 for protected intermediates).
  • X-ray Crystallography: Structural confirmation of stereochemistry and ring fusion has been reported for related bicyclic pyrrole derivatives, supporting the cis configuration and ring strain characteristics.
  • Stereochemical Control: Use of chiral catalysts or protecting groups ensures high enantio- and diastereoselectivity, critical for biological applications.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate with structurally related compounds, focusing on molecular features, substituents, and available data:

Compound Name Molecular Formula Key Features Structural Differences Data/Research Findings
Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate C9H13NO2 (inferred) Cyclopenta[c]pyrrole core with methyl ester at 3A Reference compound for comparison Limited direct data; inferred stability from ester analogs
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C12H19NO3 Cyclopenta[c]pyrrole with tert-butyl ester and 5-oxo group Additional keto group and bulkier tert-butyl ester substituent Safety Requires medical consultation upon exposure; stable under controlled conditions
(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole C9H17N Cyclopenta[b]pyrrole core with two methyl groups at position 3 Different ring fusion ([b] vs. [c]) and lack of ester group Molecular weight: 139.24; Smiles: CC1(C)CNC2CCCC21; no reported hazards
(3Ar,6aR)-Hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid C8H11NO2 Cyclopenta[c]pyrrole core with carboxylic acid at 3A Free carboxylic acid instead of methyl ester Potential precursor for ester derivatives; no physicochemical data available
Methyl 3-(4-methoxyphenyl)-1-methyl-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate C25H25NO4 Extended benzo[f]chromeno-pyrrole system with methoxyphenyl and methyl groups Larger polycyclic framework with aromatic and chromene moieties Crystal structure shows envelope conformation (pyrrolidine) and C–H⋯π interactions

Key Observations:

Ring Fusion and Substituent Effects: The [b] vs. [c] ring fusion in cyclopenta-pyrrole derivatives alters the spatial arrangement of substituents. The tert-butyl ester analog demonstrates how bulkier substituents may enhance stability but complicate synthetic accessibility compared to the methyl ester.

Functional Group Influence: The carboxylic acid derivative lacks the ester group, making it more polar and likely less bioavailable than the methyl ester. This highlights the importance of esterification in modulating pharmacokinetic properties. The benzo[f]chromeno-pyrrole compound illustrates how extended aromatic systems increase molecular complexity and rigidity, which could enhance target selectivity but reduce metabolic stability.

Safety and Stability :

  • The tert-butyl analog’s safety data sheet emphasizes the need for careful handling of cyclopenta[c]pyrrole derivatives, though the methyl ester’s smaller size may reduce volatility and associated risks.

Biological Activity

Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate (CAS No. 2307739-72-4) is a heterocyclic compound with potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies to provide a comprehensive overview of its significance in pharmacology and biochemistry.

  • Molecular Formula : C9_9H15_{15}NO2_2
  • Molecular Weight : 169.22 g/mol
  • Purity : ≥ 97% .

Antiviral Properties

Recent studies have indicated that various N-heterocycles exhibit promising antiviral properties. Although specific research on this compound is limited, its structural similarities to known antiviral agents suggest potential efficacy against viral infections.

  • Mechanism of Action : Compounds with similar structures often inhibit viral replication by interfering with viral enzymes or blocking viral entry into host cells. For instance, studies on pyrazole derivatives have shown significant inhibition of viruses such as HIV and MeV (measles virus) .
  • Case Studies :
    • A recent investigation into N-Heterocycles found that certain analogs exhibited effective inhibition of HIV replication with EC50_{50} values in the low micromolar range (e.g., 0.02 µM for some derivatives) . While no direct studies on this compound were cited, its potential as an antiviral agent remains plausible based on structural analysis.

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier may confer neuroprotective effects. Similar compounds have been studied for their role in neurodegenerative diseases.

  • Research Findings :
    • Studies have shown that certain cyclopentane derivatives can exhibit neuroprotective properties by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells . This suggests that this compound could have similar effects.

Data Table: Comparative Biological Activity of Related Compounds

Compound NameCAS NumberMolecular WeightEC50_{50} (µM)Activity Type
This compound2307739-72-4169.22N/AAntiviral (potential)
Pyrazole Derivative AN/AN/A0.02Antiviral
Pyrazole Derivative BN/AN/A60Antiviral

Q & A

Basic: What experimental methods are used to determine the crystal structure of methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate?

Answer:
The crystal structure is typically determined via single-crystal X-ray diffraction (SC-XRD) . Key steps include:

  • Data collection : Using a Bruker Kappa APEX2 CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., SADABS) .
  • Structure solution : Employ direct methods (e.g., SHELXS) or intrinsic phasing algorithms.
  • Refinement : Iterative refinement via SHELXL (a SHELX module) to minimize residuals R1R_1 and wR2wR_2, with anisotropic displacement parameters for non-hydrogen atoms .

Example Crystallographic Parameters (from analogs):

ParameterValue ()Value ( )
Crystal SystemMonoclinicMonoclinic
Space GroupP21/nP2_1/nP21/cP2_1/c
Unit Cell (Å, °)a=13.2332a = 13.2332, b=10.3574b = 10.3574, c=15.0865c = 15.0865, β=111.530\beta = 111.530a=12.6951a = 12.6951, b=19.8829b = 19.8829, c=8.0799c = 8.0799, β=106.396\beta = 106.396
R1R_1 (I > 2σ(I))0.040Not reported

Advanced: How can conformational dynamics of the cyclopentane ring in this compound be analyzed quantitatively?

Answer:
The Cremer-Pople puckering parameters are applied to quantify ring non-planarity :

  • Puckering amplitude (QQ) : Measures deviation from planarity.
  • Phase angle (θ\theta) : Describes the type of puckering (e.g., envelope, half-chair).
  • Methodology :
    • Calculate atomic coordinates from SC-XRD data.
    • Define the mean plane of the ring using least-squares fitting.
    • Compute QQ and θ\theta via Fourier transformation of displacement vectors perpendicular to the plane.
      This approach avoids approximations tied to torsion angles and is validated for five- and six-membered rings .

Advanced: How are intermolecular interactions in crystalline derivatives of this compound analyzed?

Answer:
Hirshfeld surface analysis is used to map intermolecular contacts (e.g., C–H⋯O, C–H⋯π):

  • Tools : CrystalExplorer or similar software generates surfaces based on electron density partitioning .
  • Fingerprint plots : Quantify interaction types (e.g., H-bonding vs. van der Waals).
  • Example : In related compounds, weak C–H⋯O interactions stabilize crystal packing, with H-bond donor-acceptor distances < 3.5 Å .

Basic: What software tools are recommended for refining and validating the crystal structure?

Answer:

  • Refinement : SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) .
  • Validation : PLATON (symmetry checks, void analysis) and CCDC’s Mercury (geometry validation).
  • Key metrics :
    • RintR_{\text{int}} < 0.05 for data quality.
    • ADP (atomic displacement parameter) ellipsoids must align with thermal motion trends .

Advanced: How can transition metal catalysts be utilized in synthesizing derivatives of this compound?

Answer:
Palladium-catalyzed cross-coupling or Rh-catalyzed cycloaddition reactions are effective:

  • Example : A Ni-catalyzed [3+2] cycloaddition constructs the pyrrolidine core, with optimized conditions (e.g., Et₃N as base, DMF solvent, 80°C) yielding >70% efficiency .
  • Key steps :
    • Ligand screening (e.g., phosphine ligands enhance regioselectivity).
    • Monitoring by LC-MS or 1H^1\text{H}-NMR for intermediate trapping.

Advanced: How do structural variations (e.g., substituents) affect the compound’s crystallographic parameters?

Answer:
Substituents alter packing efficiency and unit cell dimensions :

  • Electron-withdrawing groups (e.g., Cl): Reduce π-π stacking distances (e.g., 3.8 Å → 3.5 Å in chlorophenyl derivatives) .
  • Methoxy groups : Increase unit cell volume due to steric bulk (e.g., V=1956.6A˚3V = 1956.6 \, \text{Å}^3 in methoxy derivatives vs. 1850A˚31850 \, \text{Å}^3 in non-substituted analogs) .

Basic: What are common pitfalls in crystallographic data interpretation for this compound class?

Answer:

  • Twinned crystals : Misindexing leads to inflated RR-values. Use PLATON’s TWINLAW to detect twinning .
  • Disorder : Flexible side chains may require multi-site modeling (e.g., PART instructions in SHELXL) .
  • Absorption errors : Apply empirical corrections (SADABS) for high-μ samples .

Advanced: How is density functional theory (DFT) applied to predict the compound’s electronic properties?

Answer:

  • Geometry optimization : B3LYP/6-31G(d) basis set refines SC-XRD coordinates.
  • Frontier orbitals : HOMO-LUMO gaps correlate with reactivity (e.g., gaps < 4 eV suggest photolability).
  • Charge distribution : Natural bond orbital (NBO) analysis identifies electrophilic sites (e.g., carbonyl carbons with −0.5 e charge) .

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